molecular formula C16H16N4OS B11947953 1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide CAS No. 74959-60-7

1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide

Cat. No.: B11947953
CAS No.: 74959-60-7
M. Wt: 312.4 g/mol
InChI Key: NKEZWLLPILNVMR-BOPFTXTBSA-N
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Description

1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide is a complex organic compound with the molecular formula C16H16N4O2S

Preparation Methods

The synthesis of 1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide typically involves the condensation reaction between 4-acetamidobenzaldehyde and 4-phenyl-3-thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine phosphorylation of p185neu, a protein involved in cell proliferation and transformation. This inhibition disrupts the signaling pathways essential for cancer cell growth and metastasis .

Comparison with Similar Compounds

1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its thiosemicarbazide moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

74959-60-7

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-[4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C16H16N4OS/c1-12(21)18-15-9-7-13(8-10-15)11-17-20-16(22)19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)(H2,19,20,22)/b17-11-

InChI Key

NKEZWLLPILNVMR-BOPFTXTBSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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